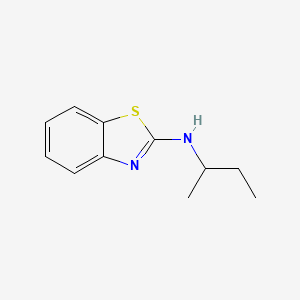

N-(Sec-butyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Sec-butyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives, including compounds similar to N-(Sec-butyl)-1,3-benzothiazol-2-amine, are significant in chemistry due to their versatile properties. These compounds are involved in various branches of chemistry, including the synthesis of complex compounds and investigations into their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. Research indicates that these derivatives offer numerous points of potential interest for further scientific exploration, particularly in understanding their complex behaviors and potential applications in various fields (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Biological Activities

Benzothiazole derivatives exhibit a broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The structural simplicity of benzothiazole derivatives, such as 2-arylbenzothiazoles, makes them promising candidates for the development of chemotherapeutic agents, especially in cancer treatment. The increasing interest in benzothiazole nucleus in drug discovery highlights its significance in developing new therapeutic agents (Kamal, Hussaini, & Malik, 2015).

Synthetic Approaches and Reactivity

The synthesis and transformations of benzothiazole derivatives, including those similar to this compound, are of great interest due to their biological activity and demand in industrial applications. Recent developments in synthesis methods focus on green chemistry principles, providing new pathways for creating pharmacologically active heterocycles and other compounds. These advancements in synthetic methodologies allow for the exploration of new drugs and materials, highlighting the reactivity and utility of benzothiazole derivatives in organic synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).

Mecanismo De Acción

Target of Action

It is known that compounds containing a nitrile group, such as this one, have been used in pharmaceuticals for a broad range of clinical conditions . The nitrile group can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

The presence of a nitrile group in the compound suggests that it may interact with its targets in a way that enhances binding affinity, improves the pharmacokinetic profile of parent drugs, and reduces drug resistance .

Biochemical Pathways

It is known that the incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design .

Pharmacokinetics

The presence of a nitrile group in the compound suggests that it may have an improved pharmacokinetic profile .

Result of Action

The presence of a nitrile group in the compound suggests that it may bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Action Environment

It is known that the presence of a nitrile group in the compound can bring additional benefits, suggesting that it may have certain environmental stability .

Propiedades

IUPAC Name |

N-butan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)12-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQUVXGLIIIHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343709 |

Source

|

| Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-73-8 |

Source

|

| Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)